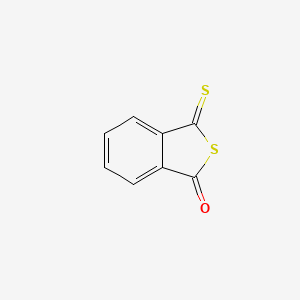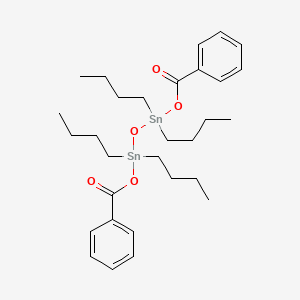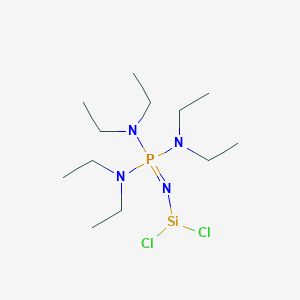
3-Sulfanylidene-2-benzothiophen-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfanylidene-2-benzothiophen-1(3H)-one is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-2-benzothiophen-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a benzothiophene derivative with a sulfur source under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be carried out in large reactors. These methods prioritize yield, purity, and cost-effectiveness. Specific details would depend on the exact synthetic route chosen.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the sulfur atom to a thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions would vary depending on the specific substitution reaction, but could include the use of catalysts or specific solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
3-Sulfanylidene-2-benzothiophen-1(3H)-one and similar compounds are of interest in several research areas:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers or as additives in various industrial processes.
Mechanism of Action
The mechanism of action for 3-Sulfanylidene-2-benzothiophen-1(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler structure without the sulfanylidene group.
Thiophene: A five-membered ring containing sulfur, but lacking the benzene ring.
Benzothiazole: Contains both sulfur and nitrogen in the heterocyclic ring.
Uniqueness
3-Sulfanylidene-2-benzothiophen-1(3H)-one is unique due to the presence of the sulfanylidene group, which can impart distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Properties
CAS No. |
112270-93-6 |
|---|---|
Molecular Formula |
C8H4OS2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
3-sulfanylidene-2-benzothiophen-1-one |
InChI |
InChI=1S/C8H4OS2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
InChI Key |
UECLXMODUHVQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)


![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)



![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)



![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
